5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
5-Benzyl-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This specific compound features a benzyl group attached to the nitrogen atom, a methyl group at the first position, and an aldehyde group at the second position of the pyrrole ring
Mechanism of Action
Target of Action
It is known that pyrrole derivatives, which include this compound, are significant in cell biology and have been used in the treatment of various disorders . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives, a related group of compounds, are known to interact with their targets and induce changes that lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that pyrrole-2-carboxaldehyde derivatives, which include this compound, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . This suggests that the compound may interact with glucose and amino acid metabolic pathways.
Result of Action
It is known that indole derivatives, a related group of compounds, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the synthesis of pyrrole derivatives can be influenced by environmental conditions such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of 5-benzyl-1-methylpyrrole, which is then oxidized to the corresponding aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: 5-Benzyl-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-Benzyl-1-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Benzyl-1-methyl-1H-pyrrole-2-carbaldehyde has garnered attention in scientific research due to its potential biological activity and diverse applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the benzyl group, resulting in different chemical properties and reactivity.
5-Benzyl-1H-pyrrole-2-carbaldehyde: Lacks the methyl group, which may affect its biological activity and applications.
5-Benzyl-1-methyl-1H-pyrrole-3-carbaldehyde:
Uniqueness
5-Benzyl-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the specific combination of functional groups and their positions on the pyrrole ring
Properties
IUPAC Name |
5-benzyl-1-methylpyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-12(7-8-13(14)10-15)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUMBMUENPXDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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